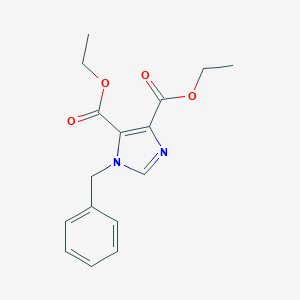

diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 1-benzylimidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-3-21-15(19)13-14(16(20)22-4-2)18(11-17-13)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJTWITVMMZWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The alkylation of diethyl imidazole-4,5-dicarboxylate with benzyl halides (e.g., benzyl chloride or bromide) is the most widely reported approach. In a representative procedure, the diethyl ester is dissolved in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Benzyl halide (1–5 equivalents) is added, and the mixture is heated to 30–120°C for 3–24 hours . Workup involves partitioning between water and ethyl acetate, followed by drying and solvent evaporation.

Key Variables :

-

Equivalents of Benzyl Halide : Higher equivalents (3–5 eq) improve conversion but risk di-benzylation byproducts.

-

Temperature : Optimal yields (40–50%) are achieved at 50–80°C , balancing reaction rate and side reactions.

-

Solvent : DMF outperforms acetone or THF due to superior solubility of intermediates.

Table 1: Alkylation Optimization Data

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Benzyl Halide (eq) | 1–5 | 3 | 48 |

| Temperature (°C) | 30–120 | 80 | 50 |

| Reaction Time (h) | 3–24 | 12 | 44 |

Mechanistic Insights

The reaction proceeds via SN2 nucleophilic substitution , where the imidazole’s N1 nitrogen attacks the benzyl halide’s electrophilic carbon. The use of K₂CO₃ deprotonates the imidazole, enhancing nucleophilicity. Side products include O-benzylated species and diethyl imidazole-4,5-dicarboxylate dimers , necessitating silica gel chromatography for purification.

Esterification Followed by Benzylation

Preparation of Diethyl Imidazole-4,5-Dicarboxylate

The diethyl ester is synthesized from imidazole-4,5-dicarboxylic acid, which is prepared via hydroxymethylation of imidazole with formaldehyde followed by nitric acid oxidation. In a typical protocol:

-

Hydroxymethylation : Imidazole reacts with 2.5–3.5 eq formaldehyde in aqueous KOH at 80–120°C for 3 hours, forming oligohydroxymethylimidazoles.

-

Oxidation : The intermediate is treated with 65% nitric acid at 130–135°C , yielding imidazole-4,5-dicarboxylic acid in 75–80% yield .

-

Esterification : The diacid is refluxed with excess ethanol and H₂SO₄ catalyst, achieving 85–90% conversion to the diethyl ester.

Subsequent Benzylation

The diethyl ester undergoes benzylation under conditions analogous to Section 2.1, with yields marginally lower (40–45%) due to additional purification steps.

High-Temperature Benzylation with Benzyl Alcohol

Reaction Protocol

A less common but solvent-free method involves heating imidazole-4,5-dicarboxylate derivatives with 1.05–1.5 eq benzyl alcohol at 200–300°C for 4 hours . The reaction mixture is neutralized with alkali, and the product is isolated via distillation.

Advantages :

-

Eliminates solvent waste.

-

Avoids halide byproducts.

Limitations :

-

Requires specialized high-temperature equipment.

-

Yields are unreported, but patent data suggests challenges in suppressing decomposition.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Key Challenges |

|---|---|---|---|

| Alkylation | 40–50 | High | Byproduct formation |

| Esterification + Alkylation | 35–45 | Moderate | Multi-step complexity |

| High-Temperature | N/A | Low | Equipment demands |

The alkylation route is favored industrially due to straightforward scalability, whereas the high-temperature method remains exploratory.

Experimental Procedures and Data

Representative Alkylation Procedure

-

Reactants : Diethyl imidazole-4,5-dicarboxylate (10 mmol), benzyl chloride (30 mmol), K₂CO₃ (15 mmol), DMF (50 mL).

-

Conditions : 80°C, 12 hours.

-

Workup : Extract with ethyl acetate, wash with water, dry over Na₂SO₄, concentrate.

Challenges and Limitations

Chemical Reactions Analysis

Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazole derivatives .

Scientific Research Applications

Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in the study of enzyme mechanisms and as a probe in biochemical assays. In medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in drug development . Additionally, this compound finds applications in the industry as a catalyst in various chemical reactions and as a component in the production of functional materials .

Mechanism of Action

The mechanism of action of diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. As an imidazole derivative, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

Ester Hydrolysis and Functionalization

N-Alkylation and S-Benzylation

- The 2-propyl analogue’s alkyl chain enables regioselective N-alkylation for combinatorial library synthesis .

Research Findings and Limitations

- Stability : The benzyl group in the target compound improves stability under acidic conditions compared to unsubstituted imidazole dicarboxylates .

- Synthetic Challenges : Steric hindrance from the benzyl group can reduce yields in nucleophilic substitution reactions (e.g., ~60% yield vs. 85% for the methyl analogue) .

- Toxicity: Limited data exist for the target compound, but its methyl analogue shows low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) .

Biological Activity

Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by an imidazole ring and two ester functional groups. Its molecular formula is with a molecular weight of approximately 273.28 g/mol. The synthesis of this compound typically involves the reaction of imidazole derivatives with benzyl halides under basic conditions, often utilizing solvents like DMF (Dimethylformamide) to facilitate the reaction .

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit notable antibacterial and antifungal activities. In particular, compounds within this class have been shown to inhibit the growth of Gram-positive bacteria more effectively than Gram-negative strains. For example, preliminary studies have demonstrated that derivatives exhibit stronger inhibitory effects against Staphylococcus aureus compared to Escherichia coli .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of related imidazole compounds against viruses such as dengue and yellow fever. A study reported that similar compounds demonstrated significant inhibitory activity at micromolar concentrations against these viruses, suggesting that this compound could also possess similar properties .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is particularly relevant for conditions like gout and hyperuricemia. Molecular docking studies have predicted favorable binding interactions between this compound and the active site of xanthine oxidase, indicating its potential therapeutic utility in managing these conditions .

Study on Antimicrobial Activity

A comprehensive study evaluated various derivatives of imidazole for their antimicrobial efficacy. The results are summarized in the following table:

| Compound | Structure/Properties | Antimicrobial Activity |

|---|---|---|

| 7a | Benzyl-substituted | High activity against S. aureus |

| 7b | O-methyl phenyl | Moderate activity against E. coli |

| 7c | Isopropyl-substituted | Low activity |

These findings illustrate the varying degrees of antimicrobial effectiveness among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

Antiviral Screening Results

In a high-throughput screening assay for antiviral activity, several compounds derived from imidazole frameworks were tested against dengue virus. Notably, one derivative exhibited an EC50 value of 0.93 μM, showcasing substantial antiviral potency .

Q & A

Q. What are the optimized synthetic routes for diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate?

The compound is synthesized via esterification of imidazole-4,5-dicarboxylic acid. A representative method involves refluxing the dicarboxylic acid with ethanol and concentrated HSO under nitrogen for 48 hours, followed by neutralization with NaCO, extraction with CHCl, and vacuum drying. This yields the diethyl ester derivative with 85% efficiency and a UV absorption peak at 257 nm .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- UV-Vis spectroscopy (λ 257 nm) to confirm conjugation .

- NMR and mass spectrometry for structural validation. For related imidazole esters, H-NMR and C-NMR are used to confirm substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass 226.1065854 for analogous compounds) .

Q. What purification strategies are effective for this compound?

After synthesis, purification typically involves:

- Solvent extraction (e.g., CHCl washes) to remove unreacted starting materials.

- Neutralization with NaCO to eliminate acidic byproducts .

- Column chromatography for derivatives with complex substituents .

Advanced Research Questions

Q. How can the imidazole core be functionalized to enhance biological or catalytic activity?

Advanced modifications include:

- Alkylation/amination : Reacting the imidazole with 2-chloroalkylamines (e.g., morpholine or piperidine derivatives) in the presence of KCO to introduce aminoalkyl chains at the N-1 position, improving solubility or bioactivity .

- Cycloaddition : Using Huisgen 1,3-dipolar cycloaddition with azides (e.g., 4-(azidomethyl)oxazoline) to form triazole-linked hybrids, which are explored for antibacterial applications .

Q. What analytical challenges arise when characterizing derivatives of this compound?

- Isomer discrimination : Substituent positioning (e.g., 4,5-dicarboxylate vs. 3,5-dicarboxylate isomers) requires 2D NMR (e.g., COSY, NOESY) for resolution.

- Mass accuracy : HRMS must differentiate between closely related derivatives (e.g., molecular weight 595.73 for benzyl-substituted analogs vs. 730.85 for trityl-protected variants) .

Q. How can data discrepancies in reported synthetic yields be resolved?

Variability in yields (e.g., 70–85%) may stem from:

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for:

- Antibacterial agents : Triazole derivatives synthesized via cycloaddition exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Pharmaceutical impurities : Structural analogs (e.g., trityl-protected tetrazole derivatives) are studied as impurities in angiotensin II receptor antagonists like olmesartan .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.